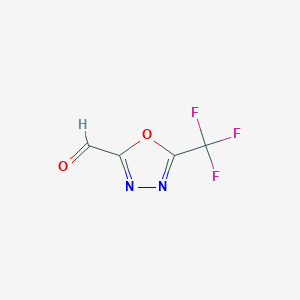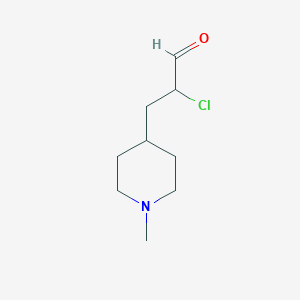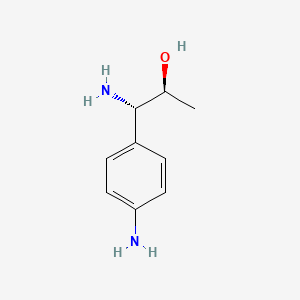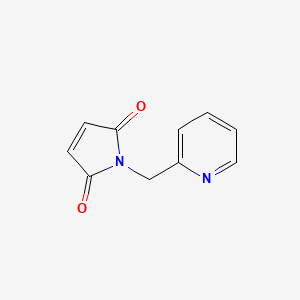![molecular formula C8H4Cl2N2O B13032466 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H4Cl2N2O. It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at positions 4 and 6, and an aldehyde group at position 3. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process can be summarized as follows:
Starting Material: 2,6-dichloro-4-nitropyridine.
Cyclization: The nitro group is reduced to an amino group, followed by cyclization to form the pyrrolopyridine ring.
Formylation: The aldehyde group is introduced at position 3 through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products
Substitution: Various substituted pyrrolopyridines.
Oxidation: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Condensation: Imines or hydrazones.
Aplicaciones Científicas De Investigación
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and the development of chemical probes.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at position 3.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-methanol: Contains a hydroxyl group instead of an aldehyde group at position 3.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at position 3.
Uniqueness
The presence of the aldehyde group at position 3 in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde makes it a versatile intermediate for further chemical modifications. This functional group allows for a wide range of reactions, making it a valuable compound in synthetic chemistry and drug discovery.
Propiedades
Fórmula molecular |
C8H4Cl2N2O |
|---|---|
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-6(10)12-8-7(5)4(3-13)2-11-8/h1-3H,(H,11,12) |
Clave InChI |
TZGONJGFSGKDCD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(NC=C2C=O)N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)



![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)





